![molecular formula C14H17N3 B2645671 8-(Piperidin-1-YL)quinolin-5-amine CAS No. 856090-97-6](/img/structure/B2645671.png)
8-(Piperidin-1-YL)quinolin-5-amine
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Overview
Description
“8-(Piperidin-1-YL)quinolin-5-amine” is a compound that belongs to the class of organic compounds known as quinolines . It is a nitrogen-containing bicyclic compound . The compound has a molecular weight of 227.31 .
Synthesis Analysis
The synthesis of quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Specific conditions and reagents used in the synthesis process can vary .Molecular Structure Analysis
The molecular structure of “8-(Piperidin-1-YL)quinolin-5-amine” includes a quinoline moiety and a piperidine moiety . Quinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .It is stored at a temperature of 4 degrees Celsius . The compound’s InChI Code is 1S/C14H17N3/c15-12-6-7-13 (17-9-2-1-3-10-17)11-5-4-8-16-14 (11)12/h4-8H,1-3,9-10,15H2 .
Scientific Research Applications
Inhibitors of Cholinesterases
This compound has been used in the synthesis of a library of quinoline thiosemicarbazones, which have shown potential as potent inhibitors of cholinesterases . These inhibitors can be used in the treatment of Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by central cognitive dysfunction, memory loss, and intellectual decline .
Anti-Alzheimer’s Therapeutics
The compound has been used in the development of anti-Alzheimer’s heterocyclic structural leads . The treatment of AD requires safer hybrid therapeutics with characteristic structural and biochemical properties .
Synthesis of N-Heterocyclic Products
The compound has been used in the microwave-assisted synthesis of a library of quinoline thiosemicarbazones . The target N-heterocyclic products were isolated in excellent yields .
Broad-Spectrum Antiviral Agents
Isatin derivatives, which can be synthesized using this compound, have been studied as potential broad-spectrum antiviral agents .
Drug Development
The compound is used in drug development, particularly in the synthesis of new drugs with potential therapeutic applications .
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines like “8-(Piperidin-1-YL)quinolin-5-amine” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing research in this field.
properties
IUPAC Name |
8-piperidin-1-ylquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)14-11(12)5-4-8-16-14/h4-8H,1-3,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMWWCORPDOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperidin-1-YL)quinolin-5-amine |
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